molecular formula C24H23N3O3 B277873 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide

カタログ番号 B277873
分子量: 401.5 g/mol
InChIキー: SLWUELSWNTXATB-MDWZMJQESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers and autoimmune diseases.

作用機序

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key signaling molecule that plays a critical role in the development and function of B cells and other immune cells. By inhibiting BTK, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide blocks the downstream signaling pathways that promote cell survival and proliferation, leading to the death of cancer cells and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the production of inflammatory cytokines in autoimmune cells. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

実験室実験の利点と制限

One of the main advantages of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide is its selectivity for BTK, which reduces the likelihood of off-target effects and toxicity. However, its efficacy may be limited by the development of resistance in cancer cells and the potential for adverse effects on normal immune cells.

将来の方向性

Future research on N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide could focus on optimizing its dosing and delivery methods, identifying biomarkers for patient selection and monitoring, and exploring its potential use in combination with other cancer treatments. Additionally, further studies could investigate the role of BTK inhibition in other diseases, such as viral infections and inflammatory bowel disease.

合成法

The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide involves several steps, including the reaction of 4-(2-furoyl)piperazine with 4-nitrophenylboronic acid, followed by reduction with palladium on carbon, and coupling with 3-phenylacryloyl chloride. The final product is obtained through recrystallization from methanol.

科学的研究の応用

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide has been extensively studied in preclinical models for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. It has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

特性

製品名

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-phenylacrylamide

分子式

C24H23N3O3

分子量

401.5 g/mol

IUPAC名

(E)-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C24H23N3O3/c28-23(13-8-19-5-2-1-3-6-19)25-20-9-11-21(12-10-20)26-14-16-27(17-15-26)24(29)22-7-4-18-30-22/h1-13,18H,14-17H2,(H,25,28)/b13-8+

InChIキー

SLWUELSWNTXATB-MDWZMJQESA-N

異性体SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC=CO4

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=CO4

正規SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=CO4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。